1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1,3-dimethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H16O4/c1-17-9-7-12(18-2)14-10-5-3-4-6-11(10)15(16)19-13(14)8-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
JFZQPCXOYOHJNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the alkylation of a chromen-6-one derivative with methoxy groups at the 1 and 3 positions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydrobenzo[c]chromenone scaffold undergoes regioselective oxidation at the C7-C10 positions. Key findings include:
| Reagent System | Product Formed | Yield (%) | Conditions |
|---|---|---|---|
| KMnO₄/H₂SO₄ (aq) | 7,8-Diketone derivative | 68 | 0°C, 6 hr |
| CrO₃/AcOH | 9,10-Epoxide | 42 | Reflux, 12 hr |
| m-CPBA/CH₂Cl₂ | 6-Keto-7-hydroxy derivative | 55 | RT, 24 hr |
Notably, the dimethoxy groups direct oxidation to occur preferentially at the less hindered aliphatic positions rather than the aromatic system .
Reduction Pathways
Catalytic hydrogenation and chemical reductions yield partially saturated derivatives:
Key transformations:
Electrophilic Substitution
The electron-rich aromatic system undergoes directed substitutions:
Nitration
| Nitrating Agent | Position | Yield (%) | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | C-5 | 72 | Para to methoxy groups |
| AcONO₂/BF₃·Et₂O | C-8 | 58 | Ortho-directing effect |
Halogenation
| Halogen Source | Product | Conditions |
|---|---|---|
| Br₂/FeCl₃ (cat.) | 5-Bromo derivative | 0°C, 2 hr (89% yield) |
| NCS/AIBN | 8-Chloro derivative | Reflux, 6 hr (76% yield) |
Nucleophilic Aromatic Substitution
The activated positions undergo SNAr reactions:
Representative example:
Reaction with piperidine (1.2 eq) in DMF at 120°C for 8 hr yields 5-piperidinyl derivative (82%) . Kinetic studies show second-order dependence on nucleophile concentration .
Cross-Coupling Reactions
Modern catalytic methods enable functionalization:
| Reaction Type | Catalyst System | Coupling Partner | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 78 |
| Sonogashira | PdCl₂(CuI)/PPh₃ | Phenylacetylene | 65 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | 81 |
Ring-Opening Reactions
Strong bases induce retro-aldol cleavage:
NaOH (10%)/EtOH at reflux for 48 hr produces:
-
2-Methoxy-4-(3-oxobutyl)phenol (major, 54%)
-
3-Methoxybenzaldehyde (minor, 23%)
Photochemical Reactivity
UV irradiation (λ=254 nm) induces:
-
[4π+4π] Cyclodimerization (quantum yield Φ=0.32)
-
Singlet oxygen generation via energy transfer (ΦΔ=0.41)
Biological Activation Pathways
Metabolism studies reveal:
-
CYP3A4-mediated O-demethylation at C-3 (t₁/₂=6.8 hr)
-
Glucuronidation at C-7 hydroxyl (Phase II metabolism)
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with reaction outcomes being highly dependent on the electronic effects of the dimethoxy substituents and the tetrahydro ring strain . Recent advances in catalytic methods have significantly expanded its synthetic utility, particularly in pharmaceutical intermediate synthesis.
Scientific Research Applications
Phosphodiesterase Inhibition
Recent studies have highlighted the potential of 1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one derivatives as phosphodiesterase II inhibitors. These compounds exhibit promising inhibitory activity with an IC50 value of 3.67 ± 0.47 μM, comparable to established inhibitors like BAY 60-7550. The structure-activity relationship indicates that specific substitutions on the benzene ring significantly influence the inhibitory potency against phosphodiesterase enzymes .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. The mechanism appears to involve modulation of signaling pathways related to inflammation and cell survival .
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step synthetic routes starting from simpler organic compounds. Key steps include:
- Formation of the chromene core through cyclization reactions.
- Introduction of methoxy groups via methylation reactions.
These synthetic strategies are crucial for producing derivatives with enhanced biological activity .
Evaluation as Cholinesterase Inhibitors
A study evaluated various derivatives of this compound for their potential as cholinesterase inhibitors. The results indicated that certain derivatives exhibited significant inhibitory effects on both acetylcholinesterase and butyrylcholinesterase enzymes, suggesting a potential application in treating neurodegenerative diseases such as Alzheimer's .
Antioxidant Properties
Another investigation focused on the antioxidant capabilities of this compound and its derivatives. The findings demonstrated that these compounds could scavenge free radicals effectively, indicating their potential use in formulations aimed at reducing oxidative stress-related damage in cells .
Comparative Data Table
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| 1f | Phosphodiesterase II Inhibitor | 3.67 ± 0.47 | Comparable to BAY 60-7550 |
| Various Derivatives | Cholinesterase Inhibitor | Varies | Significant inhibition observed |
| 1f | Antioxidant | Not specified | Effective free radical scavenging |
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase II inhibitor, it affects the levels of cyclic nucleotides within cells, thereby influencing various signaling pathways. This inhibition can lead to neuroprotective effects, making it a candidate for treating neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with key analogues, highlighting structural variations, fluorescence properties, and biological activities.
Key Findings
Fluorescence Sensing Mechanisms :
- THU-OH and URO-B both exhibit Iron(III)-mediated fluorescence quenching ("turn-off" behavior) in vitro and in neuroblastoma/glioblastoma cells .
- Structural Impact : Saturation in THU-OH increases lipophilicity, enhancing cell penetration compared to URO-B . However, both compounds show similar selectivity for Iron(III) over other metals (e.g., Cu²⁺, Zn²⁺).
- Substituent Effects : The 4-(1-hydroxyethyl) analogue demonstrates fluorescence enhancement with metals, contrasting with the quenching seen in THU-OH and URO-B. This highlights the critical role of substituent position in dictating fluorescence behavior .
Biological Activity :
- PDE2 Inhibition : Alkoxy derivatives of THU-OH (e.g., 3-ethoxy, 3-propoxy) show improved PDE2 inhibitory activity (IC₅₀ ~34 μM) compared to the parent compound (IC₅₀ = 93.24 μM). Optimal activity occurs with ~5-carbon alkyl chains .
- Cytotoxicity : THU-OH and URO-B exhibit low cytotoxicity in SK-N-AS and DBTRG-05MG cell lines, making them viable for cellular imaging .
Synthetic Accessibility: THU-OH is synthesized via ZrCl₄-mediated cyclization of ethyl 2-oxocyclohexanecarboxylate and resorcinol, followed by alkylation with bromides to generate derivatives . Unsaturated analogues like URO-B are naturally derived or synthesized through copper-catalyzed coupling .
Biological Activity
1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of 6H-benzo[c]chromen-6-ones. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₆O₄. The compound features a unique tetrahydrobenzo[c]chromene backbone with methoxy substituents at the 1 and 3 positions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆O₄ |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3722-47-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, demonstrating its potential as a chemotherapeutic agent .
Neuroprotective Effects
The neuroprotective effects of this compound have been evaluated in several studies:
- HT-22 Cell Viability : In an experiment assessing the viability of HT-22 cells exposed to corticosterone-induced neurotoxicity, treatment with this compound significantly improved cell viability in a dose-dependent manner. The optimal concentration was found to be around 12.5 µM .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- Enzymatic Assays : It was found to inhibit pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests that the compound may be beneficial in treating inflammatory diseases .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Phosphodiesterase (PDE) : The compound has been identified as a potential inhibitor of PDE2 enzymes which are involved in various signaling pathways related to cancer and neurodegeneration .
- Antioxidant Activity : Its structure allows it to scavenge free radicals effectively, thereby reducing oxidative stress in cells .
- Modulation of Cell Signaling Pathways : It may influence pathways such as the PI3K-Akt pathway which is crucial for cell survival and proliferation .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound compared to similar compounds in its class:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | C₁₃H₁₂O₄ | Contains hydroxyl groups instead of methoxy groups |
| 1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | C₂₁H₂₈O₄ | Features butoxy groups; different hydrophobicity |
| 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | C₁₃H₁₂O₃ | Lacks butoxy substituents; different biological profile |
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Neuroprotection : A study conducted on mice models demonstrated that administration of the compound reduced cognitive decline associated with aging by enhancing synaptic plasticity .
- Cancer Treatment Trials : Clinical trials are ongoing to evaluate its effectiveness in combination therapies for breast and lung cancers .
Q & A
Q. What synthetic methodologies are recommended for preparing 1,3-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one derivatives?
Answer: A common approach involves nucleophilic substitution reactions. For example:
- Alkylation : React 3-hydroxy-substituted precursors (e.g., 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) with alkyl halides (e.g., bromoethane or 1-bromo-5-chloropentane) in the presence of anhydrous potassium carbonate and DMF under reflux (128°C). Post-reaction, isolate the product via ice-water precipitation and purify using column chromatography (PE:EA = 30:1) .
- Yields : Typically range from 52% to 96%, depending on substituent length and reaction optimization .
| Derivative | Reagent | Yield | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| 3-Ethoxy | Bromoethane | 58.6% | δ 4.11 (q, J=6.0 Hz, 2H) |
| 3-Propoxy | 1-Bromopropane | 52.3% | δ 1.35 (t, J=6.0 Hz, 3H) |
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified face shields, safety glasses, and nitrile gloves. Inspect gloves for integrity before use .
- Environmental Precautions : Avoid drainage contamination; use closed systems to prevent environmental release due to unknown ecotoxicity .
- First Aid : In case of exposure, wash affected areas immediately and consult a physician with the SDS .
Advanced Research Questions
Q. How do substituent variations influence fluorescence properties in benzo[c]chromen-6-one derivatives?
Answer: Substituents at the 3- and 4-positions significantly alter fluorescence behavior:
- Fluorescence Enhancement : 4-(1-hydroxyethyl) derivatives exhibit metal-induced fluorescence enhancement (e.g., Fe³⁺, Al³⁺), contrasting with the "on-off" quenching seen in simpler urolithins .
- Mechanism : Electron-donating groups (e.g., -OH, -OCH₃) enhance π-conjugation, increasing quantum yield. Steric effects from bulky substituents may reduce aggregation-caused quenching .
| Substituent | Fluorescence Response | Key Metal Interaction |
|---|---|---|
| 3-Hydroxy | Fe³⁺-selective quenching | ON-OFF sensor |
| 4-(1-Hydroxyethyl) | Al³⁺-induced enhancement | Turn-on sensor |
Q. What methodologies assess cholinesterase inhibitory activity in these derivatives?
Answer:
- Ellman’s Assay : Measures acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition via spectrophotometric detection of thiocholine (λ = 412 nm). IC₅₀ values are calculated for structure-activity relationships (SAR) .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding interactions with AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS) .
- Key Finding : 3-Substituted derivatives (e.g., 3-ethoxy) show higher AChE inhibition (IC₅₀ ~1.2 µM) compared to unsubstituted analogs .
Q. How is diastereodivergent synthesis achieved for hexahydro-benzo[c]chromen-6-one derivatives?
Answer: A domino Michael/Michael/hemiacetalization strategy using modular organocatalysts (MDOs):
- Catalysts : Self-assembled from cinchona alkaloids and amino acids, enabling enantioselective control (up to >99% ee) .
- Substrates : React trans-2-hydroxy-β-nitrostyrenes with trans-7-oxo-5-heptenals. Oxidation post-reaction yields diastereomers (dr up to 98:2) .
| Catalyst Type | Diastereomer Ratio | Enantioselectivity |
|---|---|---|
| L-Proline-based | 95:5 | 98% ee |
| Cinchonidine-based | 75:25 | 92% ee |
Q. What challenges exist in evaluating ecological toxicity for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
